molecular formula C15H23BrN2O4S2 B7898221 tert-Butyl ((1-((5-bromothiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)carbamate

tert-Butyl ((1-((5-bromothiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)carbamate

Cat. No.: B7898221
M. Wt: 439.4 g/mol
InChI Key: LPZCJWMXZQLWAY-UHFFFAOYSA-N
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Description

tert-Butyl ((1-((5-bromothiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a brominated thiophene ring, a sulfonyl group, and a piperidine moiety, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1-((5-bromothiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)carbamate typically involves multiple steps, starting with the bromination of thiophene The brominated thiophene is then subjected to sulfonylation to introduce the sulfonyl group

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((1-((5-bromothiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

Biologically, this compound can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules. It serves as a probe to understand the mechanisms of various biochemical processes.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its ability to modulate biological pathways, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl ((1-((5-bromothiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The brominated thiophene ring and sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [1-(5-Chloro-thiophene-2-sulfonyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester
  • [1-(5-Fluoro-thiophene-2-sulfonyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester

Uniqueness

Compared to similar compounds, tert-Butyl ((1-((5-bromothiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)carbamate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. The bromine atom can participate in halogen bonding, enhancing the compound’s binding properties and making it a valuable tool in chemical and biological research.

Properties

IUPAC Name

tert-butyl N-[[1-(5-bromothiophen-2-yl)sulfonylpiperidin-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2O4S2/c1-15(2,3)22-14(19)17-9-11-5-4-8-18(10-11)24(20,21)13-7-6-12(16)23-13/h6-7,11H,4-5,8-10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZCJWMXZQLWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCN(C1)S(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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